

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid chemical properties

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Compound of Interest

	(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Compound Name:	(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Cat. No.:	B113031

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Technical Guide: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic β -amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a chiral center and a trifluoromethylphenyl group, makes it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is known to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2]}

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid**, serving as a resource for professionals in drug discovery and development.

Chemical and Physical Properties

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is typically a white to off-white solid at room temperature.^[3] The core chemical identifiers and physical properties are summarized in the tables below.

Compound Identification

Identifier	Value
IUPAC Name	(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid ^{[4][5]}
CAS Number	793663-51-1 ^{[4][5]}
Molecular Formula	C ₁₀ H ₁₀ F ₃ NO ₂ ^{[4][5]}
Molecular Weight	233.19 g/mol ^{[4][5]}
Synonyms	(R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid, (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid ^{[4][5]}

Physicochemical Data

Property	Value	Notes
Melting Point	210-212 °C	Data for the racemic (DL) mixture. ^[2] The enantiomer is expected to have a similar melting point.
Boiling Point	~295 °C	Predicted value for the racemic mixture.
Appearance	White to off-white solid	
XLogP3	-0.5	Computed by PubChem. ^[5]

Experimental Protocols

The enantioselective synthesis of β-amino acids like **(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid** is critical for their use in pharmaceuticals.

Asymmetric hydrogenation of a prochiral enamide precursor is one of the most effective and widely used methods.[1][6][7]

Representative Asymmetric Synthesis Protocol

This protocol describes a general and highly effective method for synthesizing the target compound via rhodium-catalyzed asymmetric hydrogenation of the corresponding β -(acylamino)acrylate precursor.

Step 1: Synthesis of β -(Acetylaminoo)acrylate Precursor The synthesis begins with the condensation of 3-(trifluoromethyl)benzaldehyde with N-acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride to form the azlactone, which is subsequently hydrolyzed to yield the β -(acetylaminoo)acrylate substrate.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

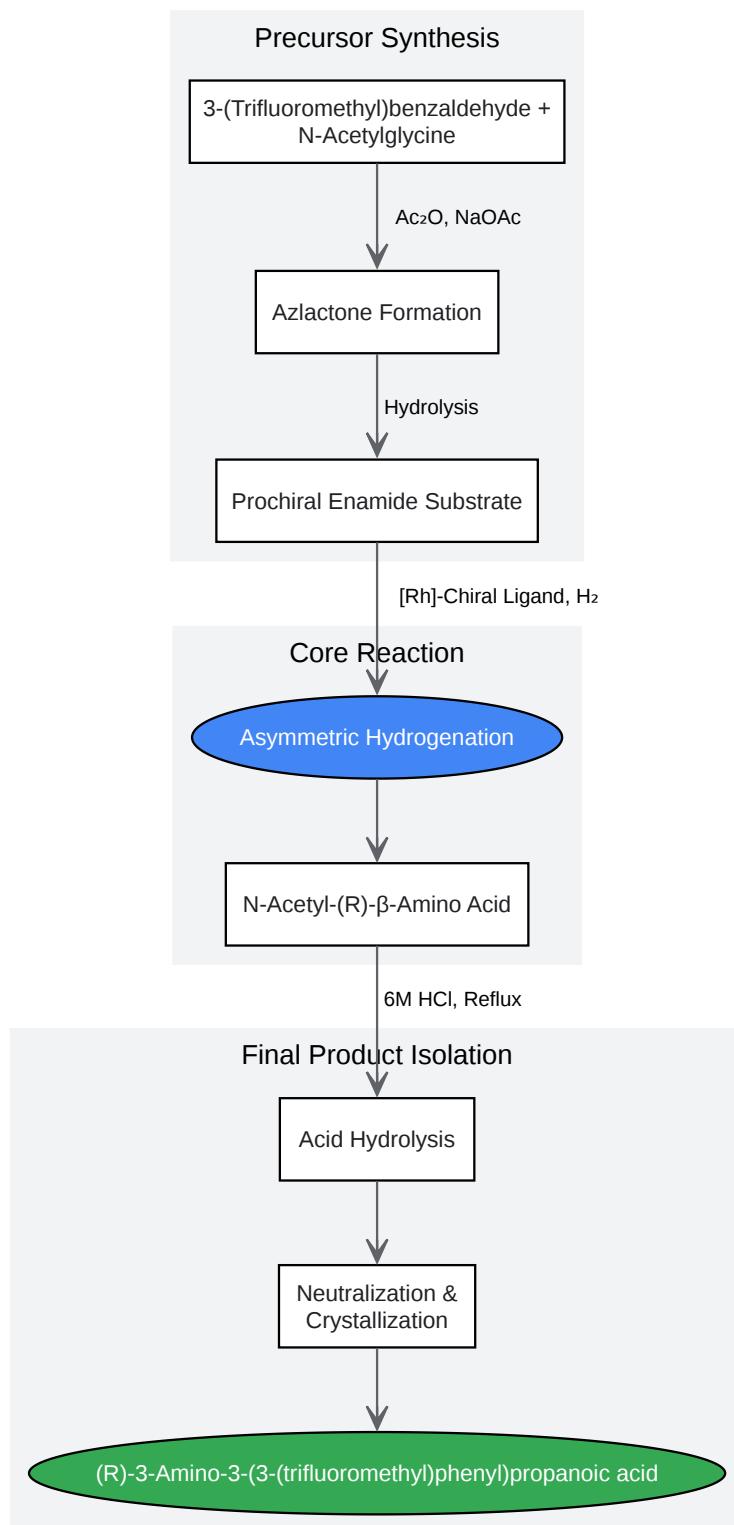
- In a glovebox, a pressure-resistant reaction vessel is charged with the β -(acetylaminoo)acrylate substrate (1 equivalent).
- A rhodium precursor, such as $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (0.5-1 mol%), and a chiral phosphine ligand, for example, a Josiphos-type or DuPhos-type ligand (e.g., (R,R)-Me-DuPhos, 0.6-1.2 mol%), are added.[6]
- Anhydrous, degassed solvent (e.g., methanol or ethanol) is added to dissolve the reactants.
- The vessel is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.
- The atmosphere is purged with hydrogen gas, and the vessel is pressurized to the desired hydrogen pressure (e.g., 50-100 psi).
- The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for 12-24 hours, or until substrate consumption is complete as monitored by TLC or HPLC.

Step 3: Deprotection and Isolation

- Upon completion, the reaction vessel is carefully depressurized.

- The solvent is removed under reduced pressure.
- The resulting residue contains the N-acetyl protected β -amino acid. This intermediate is hydrolyzed by refluxing with an aqueous acid solution (e.g., 6M HCl) for several hours.
- After cooling, the reaction mixture is neutralized (e.g., with NaOH or an ion-exchange resin) to precipitate the free amino acid.
- The crude product is collected by filtration, washed with cold water, and dried under vacuum.
- Recrystallization from a suitable solvent system (e.g., water/ethanol) yields the final product, **(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid**, with high enantiomeric purity.

Workflow: Asymmetric Synthesis

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Caption: Generalized workflow for the asymmetric synthesis of the target compound.

Biological Significance and Applications

This compound is primarily utilized as a chiral building block in medicinal chemistry. Its structural features are designed to interact with biological systems, particularly within the central nervous system (CNS).

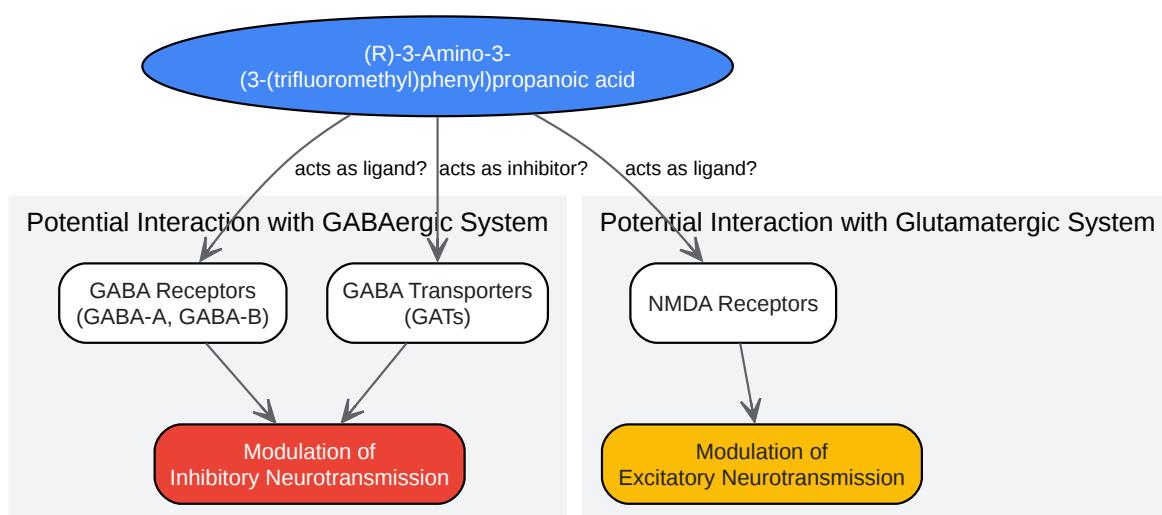
Role in Drug Development

- CNS-Active Compounds: The structure of β -aryl- β -amino acids is analogous to that of γ -aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS. Consequently, this compound and its derivatives are valuable for designing GABA analogs and modulators of the GABAergic system, which are crucial for treating neurological conditions such as epilepsy, anxiety, and neuropathic pain.[2][8][9]
- Peptidomimetics: Incorporation of this unnatural β -amino acid into peptide sequences can lead to peptidomimetics with enhanced resistance to enzymatic degradation, improved cell permeability, and more stable secondary structures.
- Structure-Activity Relationship (SAR) Studies: The trifluoromethyl group serves as a critical probe in SAR studies. It can increase lipophilicity, which may enhance blood-brain barrier penetration, and can alter electronic properties to improve binding affinity and selectivity for a specific biological target.[1][2]

Potential Signaling Pathway Interactions

While the specific biological target of **(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid** is not definitively established, its structural similarity to known neuromodulators suggests potential interactions with key neurotransmitter systems.

- GABAergic System: As a β -amino acid, it is a structural analog of GABA. It may act as a ligand for GABA receptors (GABA-A, GABA-B) or as an inhibitor of GABA transporters (GATs), thereby modulating inhibitory neurotransmission.[8][9]
- Excitatory Amino Acid Receptors: Some related fluorinated amino acid derivatives have been shown to act as agonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, an important excitatory amino acid receptor.[10][11] This suggests that derivatives of the title compound could be explored for their potential to modulate glutamatergic signaling.

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Caption: Logical relationships of the compound to potential CNS targets.

Conclusion

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a specialized chemical entity with significant potential in the field of drug discovery. Its well-defined stereochemistry and the presence of the trifluoromethylphenyl group provide a unique scaffold for developing novel therapeutics, particularly for neurological disorders. The synthetic methodologies, primarily centered around asymmetric hydrogenation, allow for its efficient and enantiomerically pure production. Further research into its specific biological targets will undoubtedly open new avenues for its application in creating next-generation pharmaceuticals.

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